molecular formula C9H9F3O B14853064 2-Ethyl-6-(trifluoromethyl)phenol

2-Ethyl-6-(trifluoromethyl)phenol

Cat. No.: B14853064
M. Wt: 190.16 g/mol
InChI Key: BZPUTVYXRSAMDM-UHFFFAOYSA-N
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Description

2-Ethyl-6-(trifluoromethyl)phenol is an organic compound with the molecular formula C9H9F3O. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with an ethyl group at the second position and a trifluoromethyl group at the sixth position. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-(trifluoromethyl)phenol can be achieved through various methods. One common approach involves the Friedel-Crafts alkylation of 2-trifluoromethylphenol with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-trifluoromethylphenol is coupled with an ethyl halide in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethyl-6-(trifluoromethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)phenol
  • 2-Hydroxybenzotrifluoride
  • α,α,α-Trifluoro-o-cresol

Uniqueness

2-Ethyl-6-(trifluoromethyl)phenol is unique due to the presence of both an ethyl group and a trifluoromethyl group on the phenol ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and electron-withdrawing effects, which are not observed in other similar compounds .

Properties

Molecular Formula

C9H9F3O

Molecular Weight

190.16 g/mol

IUPAC Name

2-ethyl-6-(trifluoromethyl)phenol

InChI

InChI=1S/C9H9F3O/c1-2-6-4-3-5-7(8(6)13)9(10,11)12/h3-5,13H,2H2,1H3

InChI Key

BZPUTVYXRSAMDM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(F)(F)F)O

Origin of Product

United States

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